molecular formula C24H15BrN2O5 B3931899 2-(4-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate

Cat. No.: B3931899
M. Wt: 491.3 g/mol
InChI Key: JSLVFPNCXOBCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NBQX and is a potent antagonist of AMPA receptors, which are involved in the transmission of glutamate in the brain.

Scientific Research Applications

NBQX has been extensively studied for its potential applications in scientific research. It has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. NBQX has also been used to investigate the mechanisms of excitotoxicity, which is a process that leads to neuronal damage and death in various neurological disorders. Furthermore, NBQX has been used to study the effects of drugs on AMPA receptors and to develop new drugs for the treatment of neurological disorders.

Mechanism of Action

NBQX is a non-competitive antagonist of AMPA receptors. It binds to the receptor and prevents the binding of glutamate, which is the neurotransmitter that activates the receptor. This leads to a decrease in the excitatory response of the neuron and a reduction in the transmission of glutamate.
Biochemical and Physiological Effects:
NBQX has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the excitatory response of neurons in the brain, which can lead to a reduction in synaptic plasticity and learning and memory. NBQX has also been shown to reduce the severity of seizures and to protect against excitotoxicity in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBQX in lab experiments is its potency and selectivity for AMPA receptors. This allows researchers to study the effects of drugs on specific receptors and to investigate the mechanisms of neurological disorders. However, one limitation of using NBQX is its potential toxicity and side effects, which can affect the validity of the results.

Future Directions

There are many future directions for research on NBQX. One area of research is the development of new drugs that target AMPA receptors and that have fewer side effects than NBQX. Another area of research is the investigation of the role of AMPA receptors in various neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, research on the mechanisms of excitotoxicity and the development of neuroprotective agents is an important area of future research.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN2O5/c25-17-9-5-15(6-10-17)22-13-20(19-3-1-2-4-21(19)26-22)24(29)32-14-23(28)16-7-11-18(12-8-16)27(30)31/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLVFPNCXOBCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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